molecular formula C19H20N2O3 B6112878 ethyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate

ethyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate

Cat. No.: B6112878
M. Wt: 324.4 g/mol
InChI Key: IAFGEYPWEAIDOF-MSUUIHNZSA-N
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Description

Ethyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate is a complex organic compound with a unique structure that includes a benzylcarbamimidoyl group, a hydroxy group, and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylcarbamimidoyl Intermediate: This step involves the reaction of benzylamine with cyanamide under acidic conditions to form the benzylcarbamimidoyl intermediate.

    Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with ethyl acetoacetate in the presence of a base such as sodium hydroxide to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of ethyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzylcarbamimidoyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced derivatives with different functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

Ethyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate can be compared with other similar compounds, such as:

    N-(N’-Benzylcarbamimidoyl)-3,4,5-trimethoxybenzamide: Similar structure but with different functional groups.

    Benzyl-(N’-benzylcarbamimidoyl)azanium chloride: Similar core structure but with different substituents.

Properties

IUPAC Name

ethyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-24-19(23)16(17(22)15-11-7-4-8-12-15)18(20)21-13-14-9-5-3-6-10-14/h3-12,22H,2,13H2,1H3,(H2,20,21)/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFGEYPWEAIDOF-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C(=NCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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